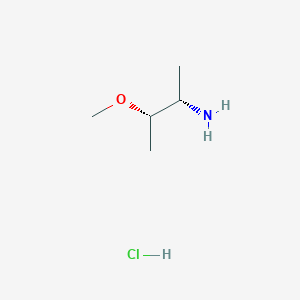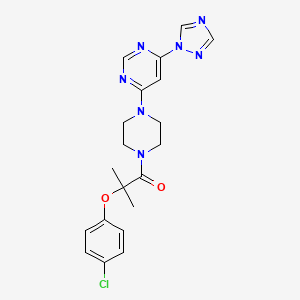![molecular formula C9H12ClNO3 B2429182 2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride CAS No. 33321-39-0](/img/structure/B2429182.png)
2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” is a chemical compound with the CAS Number: 33321-39-0 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 2-(3-(aminomethyl)phenoxy)acetic acid hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” is 1S/C9H11NO3.ClH/c10-5-7-2-1-3-8(4-7)13-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Medicinal Chemistry
“2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” is a type of phenoxy derivative, which has been investigated for its potential as a therapeutic candidate . Medicinal chemistry uses many chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . Phenoxy derivatives are being studied for their potential in synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Synthesis of Phenoxy Acid Derivatives
Phenoxy acetic acid, a related compound, can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide . This suggests that “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” could also be synthesized using similar methods, making it a valuable compound in chemical synthesis .
Anti-Inflammatory Agents
Phenoxy acetic acid derivatives have been studied for their potential as selective COX-2 inhibitors . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects . The design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 is a promising field of research .
Pain-Relieving Effects
Some compounds derived from phenoxy acetic acid have shown significant pain-relieving effects . This suggests that “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” could potentially be used in the development of new pain-relieving medications .
Histological Changes
Compounds derived from phenoxy acetic acid have been studied for their effects on histological changes . This research could potentially lead to new insights into how these compounds interact with biological tissues .
Toxicological Properties
The safety profiles of phenoxy acetic acid derivatives have been studied by assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information is crucial for understanding the potential risks and side effects of using “2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride” in various applications .
Safety and Hazards
properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-5-7-2-1-3-8(4-7)13-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZACWUMYWHAFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)phenoxy]acetic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-ethyl-N-phenylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2429099.png)





![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)
![N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2429112.png)

![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)



